6-Phenylnaphthalene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMIGHLFXDYZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704789 | |
| Record name | 6-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855207-53-3 | |
| Record name | 6-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 6 Phenylnaphthalene 2 Carboxylic Acid
Retrosynthetic Disconnection Strategies for the 6-Phenylnaphthalene-2-carboxylic acid Core and Functionality
Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The most common strategies involve disconnecting the C-C bond between the phenyl and naphthalene (B1677914) moieties or disconnecting the carboxylic acid group from the naphthalene ring.
A primary disconnection severs the bond between the phenyl group and the naphthalene core. This leads to a phenyl-based precursor and a 6-substituted naphthalene precursor. The naphthalene component would typically possess a leaving group (e.g., a halogen) at the 6-position, making it amenable to cross-coupling reactions. The phenyl component would be an organometallic reagent, such as a phenylboronic acid or a phenylzinc derivative.
Alternatively, the carboxylic acid group can be disconnected. This approach starts with a 6-phenylnaphthalene precursor, which is then carboxylated. This strategy relies on the regioselective introduction of the carboxylic acid group at the 2-position of the naphthalene ring, a process that can be achieved through various methods, including directed metalation.
A third, less common, approach involves building the naphthalene ring system from acyclic precursors, a method that allows for the incorporation of the phenyl and carboxylic acid functionalities at the desired positions during the ring-forming steps. However, this article will focus on the more prevalent strategies involving the functionalization of a pre-existing naphthalene core.
Palladium-Catalyzed Cross-Coupling Approaches for Phenyl-Naphthalene Linkage Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds like this compound. wikipedia.orglibretexts.org These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. The most prominent among these are the Suzuki-Miyaura, Stille, and Negishi couplings.
Optimization of Suzuki-Miyaura Coupling Protocols for this compound Precursors
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a favored method for constructing the phenyl-naphthalene bond. libretexts.org The synthesis of a this compound precursor would typically involve the reaction of a 6-halonaphthalene-2-carboxylate derivative with phenylboronic acid.
Optimization of the Suzuki-Miyaura coupling is crucial for achieving high yields and minimizing side products. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or those generated in situ from palladium(II) precursors such as Pd(OAc)₂. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often enhancing catalytic activity. libretexts.org The base plays a vital role in the transmetalation step, and its strength and stoichiometry can influence the reaction's selectivity. researchgate.net Aqueous base solutions are frequently employed, making the reaction conditions relatively mild. nih.gov
| Parameter | Options | General Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, Palladacycles | Catalyst choice depends on substrate reactivity and desired reaction conditions. Palladacycles offer robustness and stability. libretexts.org |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands, N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands often improve reaction efficiency. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is essential for the catalytic cycle, and its choice can affect yield and selectivity. researchgate.netacs.org |
| Solvent | Toluene, Dioxane, THF, DMF, Aqueous mixtures | Solvent choice depends on the solubility of reactants and the reaction temperature. acs.org |
| Boron Reagent | Phenylboronic acid, Phenylboronic esters (pinacol, MIDA) | Boronic acids are common, while esters can offer enhanced stability and reactivity in some cases. acs.org |
| Naphthalene Substrate | 6-Bromo- or 6-iodo-naphthalene-2-carboxylic acid ester | Iodides are generally more reactive than bromides. The ester protects the carboxylic acid. |
This table presents common parameters and options for optimizing Suzuki-Miyaura coupling reactions for the synthesis of this compound precursors.
Exploration of Stille and Negishi Coupling Variants in Naphthalene Functionalization
While the Suzuki-Miyaura coupling is prevalent, Stille and Negishi couplings offer viable alternatives for forming the phenyl-naphthalene bond. wikipedia.orgresearchgate.net
The Stille coupling utilizes an organotin reagent (e.g., phenyltributylstannane) and an organic halide, catalyzed by palladium. organic-chemistry.orgnumberanalytics.com A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to other palladium-catalyzed couplings. libretexts.org
The Negishi coupling employs an organozinc reagent (e.g., phenylzinc chloride) and is also catalyzed by palladium or nickel. wikipedia.orgnih.gov This reaction is known for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbons. wikipedia.org A challenge with the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which often require careful handling. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., Phenylboronic acid) | Low toxicity, commercially available reagents, mild reaction conditions. libretexts.org | Potential for protodeboronation of the boronic acid. acs.org |
| Stille | Organotin (e.g., Phenyltributylstannane) | High functional group tolerance. organic-chemistry.org | Toxicity of organotin compounds. organic-chemistry.org |
| Negishi | Organozinc (e.g., Phenylzinc chloride) | High reactivity, broad scope. wikipedia.orgnih.gov | Moisture and air sensitivity of organozinc reagents. wikipedia.org |
This table compares the Suzuki-Miyaura, Stille, and Negishi coupling reactions for the formation of the phenyl-naphthalene linkage.
Regioselectivity Control and Stereochemical Considerations in Coupling Reactions
Regioselectivity is a critical aspect when dealing with substituted naphthalenes. In the context of synthesizing this compound, the starting material is typically a 6-halo-naphthalene derivative, which dictates the position of the incoming phenyl group. The inherent reactivity differences between the α and β positions of the naphthalene ring can also be exploited. For instance, electrophilic aromatic substitution on naphthalene derivatives can be difficult to control, often leading to mixtures of isomers. researchgate.net Palladium-catalyzed cross-coupling reactions, however, offer a high degree of regiocontrol by pre-functionalizing the naphthalene core at the desired position. nih.govrsc.org
Stereochemical considerations are generally not a primary concern in the formation of the this compound backbone itself, as it does not possess a chiral center. However, if chiral substituents were present on either the phenyl or naphthalene rings, the reaction conditions would need to be optimized to preserve the stereochemical integrity of the starting materials.
Carboxylation Strategies for Introducing the Naphthalene-2-carboxylic Acid Moiety
The introduction of the carboxylic acid group at the 2-position of the naphthalene ring is a key step in the synthesis of the target molecule. This can be achieved through various carboxylation strategies.
One common method involves the oxidation of a pre-existing alkyl group at the 2-position of the 6-phenylnaphthalene core. For example, a 6-phenyl-2-methylnaphthalene could be oxidized to the corresponding carboxylic acid.
Another powerful strategy is the direct carboxylation of the naphthalene ring. This can be accomplished through methods such as directed metalation followed by quenching with carbon dioxide. prepchem.com
Directed Metalation and Carbonylation Reactions on Substituted Naphthalenes
Directed ortho-metalation (DoM) is a highly effective technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. acs.org
For the synthesis of this compound, a suitable directing group at the 1- or 3-position of a 6-phenylnaphthalene precursor could be used to direct lithiation to the 2-position. The O-carbamate group is known to be a powerful DMG. acs.orgnih.gov For example, a 1-hydroxy-6-phenylnaphthalene could be converted to its O-carbamate derivative, which would then direct lithiation and subsequent carboxylation to the 2-position.
The general process of directed metalation involves:
Protection/Derivatization: Introduction of a directing metalation group onto the naphthalene ring.
Metalation: Treatment with a strong base (e.g., n-butyllithium, sec-butyllithium) to generate an aryllithium intermediate. dal.ca
Carbonylation: Quenching the aryllithium with solid or gaseous carbon dioxide.
Workup: Acidification to protonate the carboxylate and yield the carboxylic acid.
| Step | Reagents/Conditions | Purpose |
| 1. DMG Installation | e.g., Diethylcarbamoyl chloride | To install a group that will direct the metalation to a specific position. acs.org |
| 2. Metalation | n-BuLi, s-BuLi, or t-BuLi in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C). dal.ca | To selectively deprotonate the naphthalene ring at the position ortho to the DMG. wikipedia.org |
| 3. Carboxylation | CO₂ (gas or dry ice) | To introduce the carboxylate group by reacting with the aryllithium intermediate. prepchem.com |
| 4. Acidic Workup | Aqueous HCl or H₂SO₄ | To protonate the carboxylate salt and afford the final carboxylic acid product. |
This table outlines the general steps and reagents involved in directed metalation and carbonylation for the synthesis of naphthalene carboxylic acids.
Oxidative Approaches to Naphthalene Carboxylic Acids
The synthesis of naphthalene carboxylic acids frequently involves the oxidation of alkyl-substituted naphthalenes. This transformation is a cornerstone in producing valuable monomers and chemical intermediates. researchgate.net Strong oxidizing agents are typically employed to convert an alkyl group, such as a methyl or ethyl group, attached to the naphthalene ring into a carboxylic acid function. libretexts.orgyoutube.com The benzylic carbon, the carbon atom directly attached to the aromatic ring, is particularly susceptible to oxidation, provided it has at least one hydrogen atom attached. libretexts.org
Commonly used oxidizing systems include potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com For instance, the oxidation of 2-acyl-6-alkylnaphthalene derivatives to produce 2,6-naphthalenedicarboxylic acid often occurs in a liquid phase using oxygen or air as the oxidant, with metal-based catalysts. google.com A typical process might involve using a manganese catalyst in an initial, lower-temperature step (80-180°C) to convert an acyl-alkylnaphthalene to a 6-alkyl-2-naphthoic acid intermediate. google.comgoogle.com A subsequent, higher-temperature oxidation (150-250°C) using a cobalt-bromine catalyst system can then oxidize the remaining alkyl group. google.comgoogle.com
The mechanism of such oxidations can be complex, often involving free-radical intermediates. researchgate.net In the atmospheric oxidation of naphthalene initiated by hydroxyl radicals, the process begins with OH addition to the naphthalene ring, followed by O₂ addition, leading to various oxygenated products. rsc.orgcopernicus.org While not a direct synthetic route to a specific carboxylic acid, this illustrates the reactivity of the naphthalene core. For preparative synthesis, the oxidation of an alkyl side-chain is more direct. For example, reacting an alkyl tetrahydronaphthalene with nitrogen dioxide (NO₂) in the presence of selenium dioxide (SeO₂) can simultaneously dehydrogenate the saturated ring and oxidize the alkyl group to a carboxylic acid. google.com
More targeted methods exist for oxidizing specific precursors. The oxidation of a 2-hydroxymethyl group on a naphthalene scaffold can be achieved using reagents like KMnO₄ in acetone. prepchem.com This approach is useful when the alcohol is prepared selectively, providing a direct route to the carboxylic acid without affecting other parts of the molecule.
Table 1: Comparison of Oxidizing Systems for Naphthalene Derivatives
| Oxidant/Catalyst System | Substrate Type | Product | Conditions | Reference |
|---|---|---|---|---|
| KMnO₄ | 2-Hydroxymethyl-1-phenylnaphthalene | 1-Phenylnaphthalene-2-carboxylic acid | Acetone/Water, Hot | prepchem.com |
| Mn compound | 2-Acyl-6-alkylnaphthalene | 6-Alkyl-2-naphthoic acid | 80-180°C, Aliphatic carboxylic acid solvent | google.comgoogle.com |
| Co/Br compound | 6-Alkyl-2-naphthoic acid | 2,6-Naphthalenedicarboxylic acid | 150-250°C, Aliphatic carboxylic acid solvent | google.comgoogle.com |
| NO₂/SeO₂ | Alkyl tetrahydronaphthalene | Naphthalene carboxylic acid | 145°C to decomposition temp., Inert solvent | google.com |
| O₂/HBr (catalyst) | Methyl-aromatic | Aromatic carboxylic acid | Photoirradiation | organic-chemistry.org |
Principles of Sustainable Synthesis Applied to this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using safer solvents, and designing energy-efficient processes. nih.govnih.gov These principles can be applied to the synthesis of this compound and related compounds.
Key areas for applying sustainable practices include the choice of catalysts, solvents, and reaction conditions. For example, many syntheses of naphthalene derivatives rely on harsh conditions or toxic reagents. rsc.org The development of greener alternatives is a major goal in modern synthetic chemistry. researchgate.net
Catalyst Recycling and Heterogeneous Catalysis Development
A central tenet of green chemistry is the use of catalysts to reduce energy consumption and waste. nih.gov For large-scale industrial processes, heterogeneous catalysts are often preferred over homogeneous ones because they can be easily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. researchgate.netneumannlab.science
In the context of synthesizing the 6-phenylnaphthalene backbone, a Suzuki coupling is a likely step. While often performed with homogeneous palladium catalysts, research has focused on developing heterogeneous versions. For example, a recyclable magnetic nanocatalyst containing copper and cobalt has been used for Suzuki and other cross-coupling reactions. researchgate.net Such catalysts can be removed with an external magnet and reused multiple times with minimal loss of activity. researchgate.net Similarly, developing solid acid catalysts, such as zeolites and acidic metal oxides, is a key area of research for reactions like the alkylation of naphthalene, which can be a step in creating synthetic precursors. nwo.nl These solid catalysts offer the potential for shape-selectivity and can replace corrosive liquid acids. nwo.nl
For the oxidation step, recyclable catalysts are also being developed. Diphenyl diselenide has been used as a recyclable catalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant in water. mdpi.com This system allows for the aqueous medium and the catalyst to be recycled multiple times. mdpi.com
Solvent Minimization and Atom-Economical Processes
Solvents account for a significant portion of the waste generated in chemical manufacturing. nih.gov Therefore, minimizing their use or replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. nih.gov
Recent research has demonstrated the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid that acts as both the catalyst and the solvent. rsc.org This protocol features high atom efficiency and the ionic liquid can be recycled for several consecutive cycles. rsc.org Hydrothermal synthesis, which uses high-temperature water as the reaction medium, is another green approach. It has been successfully used for the quantitative synthesis of high-purity naphthalene bisimides without the need for organic solvents or catalysts. rsc.org
Atom economy, a concept that measures how many atoms from the reactants are incorporated into the final product, is another key principle. nih.gov Multi-component reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one pot, reducing the number of synthetic steps and purification processes. rsc.org Designing a synthesis for this compound that utilizes an MCR for the core construction, followed by a green oxidation step, would represent a highly sustainable approach.
Table 3: Green Chemistry Approaches in Naphthalene Derivative Synthesis
| Principle | Conventional Method | Green Alternative | Benefit | Reference |
|---|---|---|---|---|
| Catalysis | Homogeneous Pd catalyst (e.g., Pd(OAc)₂) | Heterogeneous, recyclable magnetic nanocatalyst | Catalyst recovery and reuse | researchgate.netresearchgate.net |
| Solvent | Organic solvents (e.g., CCl₄, Toluene) | Water, Ionic Liquids, Solvent-free | Reduced toxicity and waste | prepchem.comrsc.orgrsc.org |
| Process | Multiple steps with isolation | One-pot, multi-component reactions | Fewer steps, less waste, higher efficiency | nih.govrsc.org |
| Oxidant | Stoichiometric heavy metals (e.g., CrO₃) | H₂O₂ with recyclable catalyst | Benign byproduct (water), reduced metal waste | mdpi.com |
Advanced Spectroscopic and Electronic Structure Characterization of 6 Phenylnaphthalene 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Vicinal Interactions
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of molecules like 6-phenylnaphthalene-2-carboxylic acid. copernicus.org The molecule's structure, featuring a phenyl group attached to a naphthalene (B1677914) system, is analogous to biphenyl (B1667301) compounds, where hindered rotation around the single bond connecting the aromatic rings can lead to distinct, slowly interconverting rotational isomers, or rotamers. nih.govacs.org
Dynamic NMR techniques are particularly suited for measuring the rate of this rotation. nih.govacs.org Due to steric hindrance between the ortho-protons of the phenyl ring and the peri-hydrogen (at position 5) of the naphthalene ring, the rotation around the C6-C(phenyl) bond is expected to be restricted. This restriction gives rise to atropisomers—conformational isomers that are stable enough to be isolated due to a high energy barrier to rotation. libretexts.org The magnitude of this rotational barrier, which can be quantified by NMR, is highly dependent on the steric bulk of substituents near the pivot bond. nih.govacs.org For this compound, the presence of two distinct conformers in solution at room temperature might be observed if the interconversion is slow on the NMR timescale, leading to a doubling of certain peaks in the spectrum. copernicus.org
The 1H and 13C NMR spectra would provide detailed information. The aromatic protons on both the phenyl and naphthalene rings would appear in the typical downfield region (approx. 7.0-8.5 ppm), with their precise chemical shifts and coupling constants revealing vicinal (through-bond) and through-space interactions. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm, though its position is dependent on solvent and concentration. libretexts.org In the 13C NMR spectrum, the carboxyl carbon would resonate in the 165 to 185 δ range. libretexts.org Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to establish through-space proximities between the protons on the phenyl and naphthalene rings, confirming the spatial arrangement and providing direct evidence of the preferred dihedral angle in solution.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Information Provided |
| 1H | Aromatic (Naphthalene & Phenyl) | 7.0 - 8.5 | Electronic environment, vicinal coupling |
| 1H | Carboxylic Acid (-COOH) | > 12 | Presence of acidic proton, hydrogen bonding |
| 13C | Aromatic (Naphthalene & Phenyl) | 120 - 150 | Carbon skeleton structure |
| 13C | Carboxylic Acid (-C OOH) | 165 - 185 | Identification of carboxyl group libretexts.org |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within the molecule. The chromophore of this compound consists of the extended π-conjugated system of the phenylnaphthalene moiety. The UV-Vis absorption spectrum is expected to be dominated by π–π* transitions. The introduction of substituents onto a naphthalene chromophore is known to cause shifts in the absorption maxima. nih.govresearchgate.net The phenyl group and the carboxylic acid group on the naphthalene core will modulate the energy of these electronic transitions compared to unsubstituted naphthalene.
Fluorescence spectroscopy provides information about the molecule's behavior after it absorbs light. Naphthalene derivatives are often fluorescent, and the emission properties are sensitive to their chemical environment and substitution pattern. nih.govekb.eg The presence of the phenyl and carboxylic acid groups can influence the fluorescence intensity and the position of the emission maximum. In some substituted naphthalenes, intramolecular charge transfer (ICT) can occur in the excited state, which often results in a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity to the local environment. ekb.eg
| Spectroscopic Technique | Expected λmax | Transition Type | Influencing Factors |
| UV-Vis Absorption | ~250-350 nm | π–π | Conjugation, Phenyl & Carboxyl Substitution |
| Fluorescence Emission | > 350 nm | π–π | Molecular Rigidity, Solvent Polarity, ICT |
The optical properties of aromatic molecules, particularly those with polar functional groups like a carboxylic acid, can be significantly influenced by the solvent. ekb.eg This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.
For this compound, changing the solvent polarity is expected to alter the positions of the absorption and emission bands. In polar solvents, the excited state, which may have a larger dipole moment than the ground state (especially if it has some intramolecular charge-transfer character), is stabilized to a greater extent. ekb.egnih.gov This typically leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. ekb.eg Studies on similar compounds, such as 1-phenylazonaphthalen-2-ol derivatives, have shown that an increase in solvent polarity causes a slight bathochromic shift in the absorption band. nih.gov Therefore, a detailed study across a range of solvents with varying polarity can provide insights into the nature of the excited state and the change in dipole moment upon excitation.
The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state.
For naphthalene derivatives, these parameters are highly dependent on the molecular structure and environment. nih.govresearchgate.net For instance, the introduction of silyl (B83357) groups on a naphthalene core has been shown to increase fluorescence intensities. nih.govresearchgate.net The rigidity of the molecular structure is a key factor; restricted rotation around the phenyl-naphthalene bond could lead to a higher quantum yield by reducing non-radiative decay pathways. Conversely, processes like intersystem crossing to the triplet state or efficient internal conversion would decrease the quantum yield. The presence of oxygen in the solution can also quench fluorescence, which would be reflected in a shorter lifetime in aerated versus degassed solutions. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its molecular vibrations. thermofisher.comnih.gov These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. thermofisher.com
For this compound, the spectra would be rich with characteristic bands corresponding to its different functional components.
Carboxylic Acid Group: This group has very distinct IR signals. A very broad O–H stretching absorption is expected in the 2500–3300 cm⁻¹ region, arising from the hydrogen-bonded dimer structure common for carboxylic acids in the solid state. libretexts.org The C=O stretching vibration gives rise to a strong, sharp peak, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer and closer to 1760 cm⁻¹ for a free monomer. libretexts.orgnih.gov
Aromatic Rings: The naphthalene and phenyl rings will show C–H stretching vibrations above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the aromatic rings typically appear in the 1450–1600 cm⁻¹ region. Out-of-plane C–H bending vibrations (700–900 cm⁻¹) are also characteristic and can give clues about the substitution pattern of the rings.
Molecular Backbone: Stretching and bending vibrations associated with the C-C single bond between the rings and the bond connecting the carboxyl group to the naphthalene ring will also be present in the fingerprint region (below 1500 cm⁻¹).
The combination of these vibrational modes provides a unique spectral signature, allowing for the unambiguous identification of this compound. chemrxiv.orgchemrxiv.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium |
| Carboxylic Acid | C=O stretch (H-bonded dimer) | ~1710 | Strong, Sharp |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Solid-State X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis
Solid-state X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of this compound would provide unambiguous data on bond lengths, bond angles, and, crucially, the torsional (dihedral) angle between the planes of the phenyl and naphthalene rings. This angle is a direct measure of the molecule's conformation in the solid state, which results from a balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted structure).
Photoelectron Spectroscopy (XPS/UPS) for Surface and Electronic Structure Probing
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the electronic structure of materials. jkps.or.kr
XPS , also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to eject core-level electrons. The binding energies of these electrons are characteristic of the element and its chemical environment. nih.gov An XPS analysis of this compound would yield:
Elemental Composition: Confirmation of the presence of Carbon and Oxygen.
Chemical State Analysis: High-resolution spectra of the C 1s and O 1s regions would show multiple components. The C 1s signal could be deconvoluted into peaks corresponding to the aromatic C-C/C-H bonds, the C-C bond linking the two rings, and the carbon of the carboxylic acid (O-C=O). Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-O-H). These differences in binding energy, or chemical shifts, provide direct information about the bonding environment. nih.gov
UPS uses UV photons to probe the lower-binding-energy valence electrons. jkps.or.kr This technique provides information about the molecular orbitals involved in chemical bonding. A UPS spectrum of this compound would allow for:
Determination of Ionization Potential: The energy of the highest occupied molecular orbital (HOMO) relative to the vacuum level can be determined from the onset of the spectrum.
Valence Band Structure: The spectrum reveals the density of states in the valence region, showing the energy distribution of the molecular orbitals that arise from the π-systems of the aromatic rings and the lone pairs of the oxygen atoms.
Together, XPS and UPS provide a comprehensive picture of the electronic structure, which is fundamental to understanding the molecule's reactivity and its performance in electronic applications. jkps.or.krrsc.org
Computational Chemistry and Theoretical Modeling of 6 Phenylnaphthalene 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a primary method for computational studies on moderately large organic molecules due to its balance of accuracy and computational efficiency. elixirpublishers.com For 6-Phenylnaphthalene-2-carboxylic acid, DFT calculations, typically using a hybrid functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). elixirpublishers.comnih.gov These calculations optimize all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The results of such optimizations are fundamental, as they form the basis for all subsequent property calculations, including electronic and spectroscopic analyses. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. samipubco.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the extended π-conjugation across the naphthalene (B1677914) and phenyl rings is expected to influence these energy levels significantly. The presence of the electron-withdrawing carboxylic acid group and the phenyl substituent can reduce the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net Quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to further quantify the molecule's reactivity. researchgate.netmaterialsciencejournal.org
| Parameter | Definition | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.05 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.45 |
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 2.05 |
| Electronegativity (χ) | (I + A) / 2 | 4.275 |
| Chemical Hardness (η) | (I - A) / 2 | 2.225 |
| Global Softness (S) | 1 / (2η) | 0.225 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is generated by mapping the electrostatic potential onto the electron density surface. wuxiapptec.com The MEP map is color-coded to indicate different potential values: red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack).
For this compound, the MEP map would predictably show a strong region of negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a likely site for hydrogen bonding or interaction with electrophiles. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, confirming its role as the primary site for deprotonation. wuxiapptec.com The aromatic rings would display intermediate potentials, with variations depending on the influence of the substituents, guiding predictions about electrophilic aromatic substitution reactions. researchgate.net
Ab Initio Methods for Refined Electronic Structure Calculations
While DFT is highly effective, ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theoretical accuracy for electronic structure calculations, albeit at a significantly greater computational expense. elixirpublishers.com These methods are sometimes used to refine the geometries and energies obtained from DFT calculations or to benchmark DFT results for systems where high accuracy is paramount. For a molecule like this compound, ab initio methods could be applied to calculate a more precise energy profile for a specific chemical reaction or to obtain highly accurate electronic properties for comparison with experimental data.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide invaluable insights into its behavior in a solution, which is crucial for understanding its real-world applications.
In a typical MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are governed by a force field (a set of empirical energy functions). The simulation then calculates the trajectory of every atom over a period, often nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal:
Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding patterns involving the carboxylic acid group.
Conformational Dynamics: The rotation around the single bond connecting the phenyl and naphthalene rings and its flexibility in solution.
Intermolecular Interactions: At higher concentrations, MD can model the aggregation of molecules and predict how they interact with each other, for instance, through the formation of hydrogen-bonded dimers between carboxylic acid groups. researchgate.netrsc.org
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra. nih.gov
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. elixirpublishers.com These calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) of the molecule's functional groups. Characteristic calculated frequencies would include the O-H stretch and C=O stretch of the carboxylic acid group, and the aromatic C-H stretches. nih.govmdpi.com Comparing these theoretical spectra with experimental FT-IR and FT-Raman data allows for a detailed and reliable assignment of the observed spectral bands. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov The calculated shifts for the aromatic and carboxylic protons and carbons of this compound can be compared with experimental NMR data to confirm its structure. mdpi.com
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, with its extended conjugated system, TD-DFT can predict the wavelength of maximum absorption (λ_max) corresponding to π→π* transitions, which are responsible for its UV-Vis absorption profile. materialsciencejournal.orgacademie-sciences.fr
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| Vibrational (IR) | ν(O-H) | ~3500 cm-1 | Carboxylic acid O-H stretch |
| ν(C=O) | ~1710 cm-1 | Carboxylic acid C=O stretch | |
| ν(C-H) | 3100-3000 cm-1 | Aromatic C-H stretch | |
| NMR | δ(¹H) | 12-13 ppm | Carboxylic acid proton |
| δ(¹³C) | 170-175 ppm | Carboxylic acid carbon | |
| UV-Vis (TD-DFT) | λmax | ~330-350 nm | π→π* transition |
Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. For this compound, this could involve studying reactions such as esterification, amidation, or decarboxylation.
The process involves:
Optimizing Geometries: Calculating the stable structures of reactants, products, and any intermediates.
Locating Transition States: Identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products. This is a critical step, as the TS structure reveals the geometry of the molecule at the peak of the energy barrier.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.
For example, a computational study of the esterification of this compound with methanol (B129727) would elucidate whether the reaction proceeds through a direct or acid-catalyzed pathway by comparing the activation energies of the different mechanisms. researchgate.net Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. rsc.org
Chemical Reactivity and Derivatization Strategies for 6 Phenylnaphthalene 2 Carboxylic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that serves as a primary handle for derivatization. Its transformations are fundamental to creating esters, amides, and other related compounds, or it can be modified or removed to alter the core structure.
Esterification and amidation are among the most common and vital reactions for modifying 6-phenylnaphthalene-2-carboxylic acid, allowing for its conjugation to a wide array of molecules such as alcohols, phenols, and amines.
The Fischer-Speier esterification is a classical method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netshokubai.org This equilibrium-driven reaction typically uses an excess of the alcohol, which can also serve as the solvent, to favor the formation of the ester product. researchgate.netshokubai.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. researchgate.net
Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct amidation by heating a carboxylic acid with an amine is often challenging and requires high temperatures to drive off water. organicchemistrytutor.com Consequently, the carboxylic acid is typically activated first. Common methods include conversion to a more reactive intermediate like an acid chloride or using coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are widely used to facilitate amide bond formation under milder conditions. libretexts.org More recent methods have employed catalysts based on boron, which can promote direct amidation with high functional group tolerance and often without the need for extensive purification. organicchemistrytutor.comwikipedia.org
Table 1: Representative Esterification and Amidation Conditions
| Transformation | Reagent(s) | Catalyst/Coupling Agent | Typical Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ or TsOH | Reflux in excess alcohol | Alkyl Ester |
| Esterification | Phenol | Borate-Sulfuric Acid Complex | 150-250 °C | Phenyl Ester |
| Amidation | Primary or Secondary Amine | DCC or DIC | Room temperature in an organic solvent (e.g., DCM, DMF) | N-Substituted Amide |
| Amidation | Primary or Secondary Amine | Boronic Acid or Ammonia-Borane | Elevated temperature (e.g., 80-120 °C) in a suitable solvent | N-Substituted Amide |
Further transformations of the carboxylic acid group include its complete reduction to a primary alcohol or its removal through decarboxylation.
The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic or neutral conditions. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation, effectively reducing the acid to the corresponding alcohol. google.comnih.govresearchgate.netnih.gov The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. nih.gov Notably, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. google.comnih.gov This transformation converts this compound into (6-phenylnaphthalen-2-yl)methanol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a more challenging transformation for aromatic carboxylic acids. It typically requires harsh conditions, such as high temperatures, and often involves a catalyst. For naphthoic acids, catalytic decarboxylation has been shown to be effective using catalysts like HZSM-5 zeolite or certain metal oxides, such as Ag₂O, at temperatures around 300 °C. researchgate.netwikipedia.org These methods effectively replace the -COOH group with a hydrogen atom, which would convert this compound into 2-phenylnaphthalene (B165426).
To increase the reactivity of the carboxylic acid for subsequent nucleophilic acyl substitution, it can be converted into an acid halide or an anhydride. These derivatives are valuable synthetic intermediates.
Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemrxiv.orgscience.gov Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating attack by the chloride ion. science.gov These reagents produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies product purification.
Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often at high temperatures, though this is generally a low-yielding process for non-cyclic anhydrides. wordpress.comyoutube.com A more practical laboratory-scale synthesis involves reacting an acid chloride with a carboxylate salt. researchgate.net This allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides. For instance, reacting 6-phenylnaphthalene-2-carbonyl chloride with sodium 6-phenylnaphthalene-2-carboxylate would yield the corresponding symmetric anhydride.
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Phenyl Rings
The extended π-system of the phenylnaphthalene scaffold is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the electron-withdrawing, meta-directing carboxylic acid group at the C-2 position and the electron-donating, ortho,para-directing phenyl group at the C-6 position.
The -COOH group deactivates the naphthalene ring to which it is attached (Ring A in the figure below) and directs incoming electrophiles to positions meta to itself (C-4, C-5, C-7). Conversely, the phenyl group at C-6 activates the other ring (Ring B) and directs substitution to its ortho (C-5, C-7) and para (C-8) positions. The phenyl ring itself can also undergo substitution, though it is generally less reactive than the electron-rich naphthalene core.
The combined influence of these groups suggests that electrophilic attack is most likely to occur on Ring B at positions C-5 and C-7, as these positions are activated by the phenyl group and are meta to the deactivating carboxylic acid group.

Figure 1. Predicted regioselectivity for electrophilic aromatic substitution on this compound.
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. Halogenation introduces a halogen atom (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Based on the directing effects, nitration and halogenation are predicted to occur preferentially at the C-5 and C-7 positions. The precise ratio of isomers would depend on steric factors and the specific reaction conditions. The C-8 position, while para to the activating phenyl group, is sterically hindered by the peri-hydrogen at C-1 and is also ortho to the deactivating -COOH group, making substitution at this position less likely. Substitution on the phenyl ring is also possible but would likely require more forcing conditions as it is less activated than the naphthalene system.
Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride with a strong Lewis acid catalyst like AlCl₃. wikipedia.orgmt.com This reaction is highly sensitive to deactivating groups, and the presence of the -COOH group on Ring A would strongly inhibit acylation on that ring. Therefore, Friedel-Crafts acylation is expected to occur exclusively on Ring B, again favoring the C-5 and C-7 positions.
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (oleum) or concentrated sulfuric acid. wikipedia.org The sulfonation of naphthalene is known to be reversible and temperature-dependent. shokubai.orgwordpress.com At lower temperatures, attack at the alpha-position is kinetically favored, while at higher temperatures, the more sterically stable beta-isomer is the thermodynamic product. shokubai.orgwordpress.com For this compound, sulfonation would likely follow the general directing rules, targeting the C-5 and C-7 positions. The reversibility of the reaction could potentially be exploited to control the product distribution by adjusting the reaction temperature and time.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-Nitro- derivatives | Attack at positions activated by the C-6 phenyl group and meta to the C-2 carboxylic acid group. |
| Bromination | Br₂ / FeBr₃ | 5-Bromo- and 7-Bromo- derivatives | Similar to nitration; electrophilic attack favored at activated C-5 and C-7 positions. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl- and 7-Acyl- derivatives | Strong deactivation by -COOH prevents reaction on Ring A. Reaction occurs at activated positions on Ring B. |
| Sulfonation | SO₃ / H₂SO₄ | 5-Sulfo- and 7-Sulfo- derivatives | Governed by the same activating/directing effects, with potential for thermodynamic control. |
Nucleophilic Substitution and Aromatic Annulation Strategies
The reactivity of this compound is largely defined by the carboxylic acid group and the robust naphthalene core. The carboxylic acid function serves as a handle for nucleophilic acyl substitution, while the aromatic rings can participate in or be formed via annulation reactions.
Nucleophilic Acyl Substitution: The carboxylic acid group itself is relatively unreactive toward nucleophilic attack due to the poor leaving group nature of the hydroxyl group (-OH). Therefore, derivatization strategies typically begin with the activation of the carboxyl group. Conversion to more reactive intermediates, such as acid chlorides, esters, or amides, is a common approach. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the highly reactive 6-phenylnaphthalene-2-carbonyl chloride. This acid chloride can then readily react with various nucleophiles (alcohols, amines, etc.) to form a wide range of derivatives.
Another strategy involves converting the carboxylic acid to an anion (a carboxylate), which enhances its nucleophilicity. This carboxylate can then react with alkyl halides to form esters, although this is more common for simpler carboxylic acids.
Aromatic Annulation: Aromatic annulation strategies represent a powerful method for the construction of the naphthalene core itself. One modern and efficient approach is the site-selective decarbonylative [4+2] annulation of aromatic carboxylic acids with terminal alkynes. This method utilizes a palladium catalyst to achieve a C-C/C-H bond activation sequence. In such a reaction, a substituted benzoic acid could react with an appropriate alkyne to construct the substituted naphthalene ring system. This strategy is notable for its high regioselectivity and tolerance of a wide array of functional groups, making it a valuable tool for synthesizing complex naphthalene derivatives.
| Annulation Strategy Example | Reactants | Catalyst/Conditions | Product Type |
| Decarbonylative [4+2] Cyclization | Aromatic Carboxylic Acid + Terminal Alkyne | Palladium catalyst, Activating Agent (e.g., Piv₂O), DMAP | Substituted Naphthalene |
Metalation and Cross-Coupling Reactions Utilizing Derivatives
The aromatic scaffold of this compound and its derivatives can be further functionalized through metalation and subsequent cross-coupling reactions. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic rings.
Metalation: Directed ortho-metalation (DoM) is a key strategy for functionalizing aromatic rings regioselectively. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG). Using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA (tetramethylethylenediamine), it is possible to deprotonate the aromatic ring at the position ortho to the carboxylate (the C1 or C3 position of the naphthalene ring). The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. While the C1 position is sterically less hindered, the electronic properties of the phenyl substituent at the C6 position would influence the regioselectivity of the metalation.
Cross-Coupling Reactions: Derivatives of this compound are excellent candidates for transition-metal-catalyzed cross-coupling reactions. The carboxylic acid itself can be used directly in decarboxylative cross-coupling reactions. In these reactions, a metal catalyst (often palladium or copper) facilitates the coupling of the aromatic carboxylic acid with an organohalide, with the concurrent loss of carbon dioxide (CO₂). This approach avoids the need to pre-convert the carboxylic acid into an organometallic reagent.
Alternatively, decarbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, can utilize the carboxylic acid (activated, for example, as an anhydride) as an electrophilic partner to couple with arylboronic acids. This palladium-catalyzed reaction forges a new C-C bond, replacing the carboxylic acid group with the aryl group from the boronic acid.
More traditionally, the naphthalene core can be halogenated to create substrates for classic cross-coupling reactions. For example, bromination of the this compound scaffold would yield a bromo-derivative that could participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, vinyl, alkynyl, or amino groups, respectively.
| Reaction Type | Substrate | Key Reagents | Transformation |
| Directed ortho-Metalation | 6-Phenylnaphthalene-2-carboxylate | s-BuLi/TMEDA, Electrophile (E⁺) | Introduction of an electrophile at C1 or C3 |
| Decarboxylative Coupling | This compound | Pd or Cu catalyst, Aryl Halide | Replacement of -COOH with an aryl group |
| Decarbonylative Coupling | This compound | Pd catalyst, Arylboronic acid, Activator | Replacement of -COOH with an aryl group |
| Suzuki Coupling | Bromo-derivative of the title compound | Pd catalyst, Arylboronic acid, Base | Replacement of -Br with an aryl group |
Supramolecular Chemistry: Hydrogen Bonding and π-π Stacking-Driven Self-Assembly
The molecular structure of this compound, featuring both a hydrogen-bond-donating-and-accepting carboxylic acid group and an extensive, planar aromatic system, makes it an ideal building block for constructing ordered supramolecular assemblies.
Hydrogen Bonding: The carboxylic acid moiety is a highly effective functional group for directing self-assembly through hydrogen bonding. It is well-established that carboxylic acids readily form robust, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two molecules. This predictable interaction is a primary driver in the crystal packing of many aromatic carboxylic acids. The formation of these dimers effectively creates a larger, non-polar supramolecular synthon, which then arranges in the solid state based on weaker interactions.
The combination of strong, directional hydrogen bonding and weaker, dispersive π-π stacking forces governs the self-assembly process, leading to the formation of well-defined, higher-order structures in the solid state.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Formation of predictable, strong centrosymmetric dimers. |
| π-π Stacking | Phenyl and Naphthalene rings | Drives the arrangement of molecules or dimers into columns or layers. |
Applications in Advanced Materials Science and Chemical Systems
Role as Monomeric Building Blocks in Polymer Chemistry
The structure of 6-phenylnaphthalene-2-carboxylic acid makes it an excellent candidate as a monomer for synthesizing high-performance polymers. The large, aromatic surface area of the phenylnaphthalene group can enhance intermolecular interactions, while the carboxylic acid provides a reactive handle for polymerization.
Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are fundamental to the field of organic electronics, forming the active layers in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The performance of these devices is intrinsically linked to the chemical structure of the polymers. escholarship.org
The this compound monomer is not directly polymerizable in this context but serves as a precursor. For use in common cross-coupling reactions such as Suzuki or Stille polymerizations, the carboxylic acid would typically be converted into a more reactive derivative, such as a boronic acid/ester or a halide. This functionalized monomer could then be reacted with a complementary comonomer to build a donor-acceptor (D-A) type conjugated polymer. mdpi.comdntb.gov.ua
The incorporation of the phenylnaphthalene unit into a polymer backbone is expected to:
Enhance π-π Stacking: The planar and extended aromatic system promotes intermolecular packing, which is crucial for efficient charge transport and achieving high charge carrier mobility. researchgate.net
Tune Optoelectronic Properties: The specific aromatic structure influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for matching the energy levels of other materials in a device, such as fullerene acceptors in OPVs, to ensure efficient charge separation and collection. escholarship.org
Increase Rigidity and Stability: The rigid naphthalene (B1677914) core can lead to polymers with high thermal stability and better morphological stability in devices.
Naphthalene-based polymers have been successfully used as non-fullerene acceptors and in air-stable n-type polymer semiconductors, demonstrating the utility of this core structure in advanced electronic applications. researchgate.net
Polyesters and Polyamides with Enhanced Thermal and Optical Properties
The incorporation of rigid aromatic units into the backbones of polyesters and polyamides is a well-established strategy for enhancing their material properties. This compound can be directly used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides.
The introduction of the bulky and rigid phenylnaphthalene moiety is anticipated to impart significant improvements over conventional aromatic polymers like those based on terephthalic acid.
Enhanced Thermal Stability: The rigidity of the naphthalene backbone restricts the segmental motion of the polymer chains, leading to a significantly higher glass transition temperature (Tg). Studies comparing polyesters made from 2,6-naphthalenedicarboxylic acid (NDA) with those from terephthalic acid (TPA) show a marked increase in Tg with NDA content. researchgate.net This results in materials that retain their mechanical properties at elevated temperatures. The 10% weight loss temperatures for such polyamides often exceed 450°C. researchgate.net
Improved Mechanical Properties: The rigid structure and strong intermolecular forces contribute to high tensile strength and modulus, making these polymers suitable for applications as high-performance fibers and films. mdpi.commdpi.com
Modified Optical Properties: The large aromatic structure influences the refractive index of the material. While many polymers have applications in optoelectronics, the specific structure of the monomer can be used to tune optical constants. nih.govresearchgate.net
The bulky phenyl group attached to the naphthalene core in this compound would likely disrupt crystalline packing to some extent, potentially increasing the solubility of the resulting polymers in organic solvents, which is a common challenge for rigid-rod polyamides. researchgate.net
Table 1: Comparison of Thermal Properties in Analogous Polyester (B1180765) Systems This table illustrates the typical effect of incorporating a naphthalene core into a polyester backbone compared to a standard benzene (B151609) core. Data is generalized from studies on similar systems.
| Monomer Unit | Polymer Type | Typical Glass Transition Temp. (Tg) | Typical Melting Temp. (Tm) |
|---|---|---|---|
| Terephthalic Acid | Polyester (PET-like) | ~70-80 °C | ~250-265 °C |
| 2,6-Naphthalenedicarboxylic Acid | Polyester (PEN-like) | ~120-130 °C | ~265-275 °C |
Ligand Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylic acid functional group makes this compound an excellent ligand for coordinating with metal ions. This allows for the construction of both discrete metal complexes and extended crystalline structures like metal-organic frameworks (MOFs). bldpharm.com
Design and Synthesis of MOFs with Tailored Porosity and Functionality
MOFs are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). samipubco.com The geometry and functionality of the linker molecule are critical in determining the final structure and properties of the MOF, including its pore size, shape, and surface chemistry. mdpi.comustc.edu.cn
This compound is a monotopic linker, but its derivatives (e.g., with additional carboxylic acid groups) could serve as rigid, extended linkers for MOF synthesis. Using this ligand in solvothermal or hydrothermal synthesis with various metal salts (e.g., from Zn, Cu, Cd, Zr) would lead to MOFs with distinct characteristics: mdpi.comnih.gov
Defined Pore Environment: The rigid and bulky phenylnaphthalene structure would create well-defined pores. The size of the ligand directly influences the resulting pore volume, which is crucial for applications in gas storage and separation.
Functional Pores: The phenyl groups lining the pores would create a hydrophobic and aromatic-rich environment, potentially leading to selective adsorption of specific organic molecules.
High Thermal Stability: MOFs built from rigid aromatic carboxylate ligands are often robust and exhibit high thermal stability. bldpharm.com
Naphthalene-based dicarboxylic acids have been successfully used to create MOFs with remarkable thermal stability and functionality, including their use as fluorescent sensors. researchgate.net
Catalytic Activity of Metal Complexes and MOFs Derived from this compound
Metal complexes and MOFs can act as highly effective catalysts. The catalytic activity can originate from the metal nodes (acting as Lewis acids), the organic linker, or a combination of both. nih.gov
Metal Complexes as Catalysts: Discrete metal complexes formed with 6-phenylnaphthalene-2-carboxylate ligands could exhibit catalytic activity. The ligand's structure can influence the coordination environment of the metal ion, tuning its reactivity. Hydrazone and thiosemicarbazone complexes, for instance, show a wide range of catalytic applications. researchgate.netjns.edu.af While the carboxylate group is different, the principle of ligand-tuned metal-centric activity is the same.
MOFs as Heterogeneous Catalysts: MOFs offer the advantage of being solid-state, heterogeneous catalysts that can be easily recovered and reused. globethesis.com MOFs derived from linkers like this compound could possess catalytic sites at:
Open Metal Sites: If the metal nodes are not fully coordinated, they can serve as active Lewis acid sites for various organic transformations.
Functional Linkers: The aromatic naphthalene and phenyl groups could participate in reactions or help concentrate reactants within the pores.
Post-Synthetic Modification: The ligand could be further functionalized to introduce specific catalytic groups.
Studies on copper complexes with naphthalene-containing ligands have demonstrated excellent catalytic activity in oxidation reactions, mimicking the function of enzymes like catecholase. sci-hub.se This highlights the potential for metal complexes of this compound in biomimetic catalysis.
Development of Optoelectronic and Photonic Devices
The materials derived from this compound, particularly the conjugated polymers, have direct applications in the fabrication of optoelectronic and photonic devices. The properties of the polymer film—such as its refractive index, conductivity, and energy levels—dictate device performance. nih.govmdpi.com
Polymers incorporating the phenylnaphthalene moiety would be candidates for active layers in:
Organic Light-Emitting Diodes (OLEDs): The polymer's fluorescence or phosphorescence properties, determined by its electronic structure, would define the emission color and efficiency.
Organic Photovoltaics (OPVs): The polymer's ability to absorb light in the solar spectrum and transport charge carriers efficiently determines the power conversion efficiency of the solar cell. researchgate.net
Organic Field-Effect Transistors (OFETs): The ability of the polymer chains to self-assemble into ordered domains is key to achieving the high charge carrier mobility required for transistor applications. researchgate.net
The development of stretchable optoelectronic devices is a growing field where the mechanical properties of the polymers, which can be tuned by monomer design, are as important as their electronic properties. gfzxb.org The incorporation of bulky groups like the phenylnaphthalene unit can influence film morphology and mechanical flexibility, making it a potentially useful component in this advanced area.
Chemical Sensing and Fluorescence Probes Development
The inherent fluorescence of the naphthalene ring makes its derivatives excellent candidates for developing fluorescent chemical sensors. These sensors operate by changing their fluorescence properties—such as intensity, color, or lifetime—upon interaction with a specific analyte.
Fluorescent sensors functionalized with both a naphthalene group and a carboxylic acid have been developed for the selective detection of analytes like the nitro-explosive 2,4,6-trinitrophenol (TNP). researchgate.netnih.gov The detection mechanism is often a "turn-off" response, where the sensor's fluorescence is quenched upon binding to the analyte. researchgate.netnih.gov
Several processes can be responsible for this quenching and the sensor's selectivity:
Photo-induced Electron Transfer (PET): The electron-rich naphthalene moiety can act as an electron donor. Upon excitation with light, an electron can be transferred to the electron-deficient analyte (like TNP), leading to the non-radiative decay of the excited state and thus, fluorescence quenching. researchgate.netnih.gov
Fluorescence Resonance Energy Transfer (FRET): If the emission spectrum of the sensor overlaps with the absorption spectrum of the analyte, energy can be transferred from the excited sensor molecule to the analyte non-radiatively, quenching the fluorescence. researchgate.netnih.gov
Electrostatic Interactions: The carboxylic acid group can engage in hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov These interactions can help in selectively binding certain analytes, holding them in proximity to the fluorophore and facilitating the PET or FRET process. The selectivity for TNP over other nitroaromatics can be attributed to the combined effect of these interactions. researchgate.net
The performance of a chemical sensor is defined by its sensitivity (often measured by the limit of detection, LOD) and its response time.
For a fluorescent sensor based on a naphthalene and carboxylic acid structure, high sensitivity for detecting 2,4,6-trinitrophenol has been reported. researchgate.netnih.gov The limit of detection for TNP was calculated to be as low as 30 parts per billion (ppb). nih.gov Such low detection limits are critical for identifying trace amounts of hazardous materials. The response time for these types of sensors is generally rapid, often providing a detectable change within minutes. mdpi.com For instance, a sensor for naphthalene vapor showed a response in under three minutes. mdpi.com
| Sensor Performance Metric | Finding for Naphthalene/Carboxylic Acid-Based Sensor | Reference |
| Analyte | 2,4,6-trinitrophenol (TNP) | researchgate.netnih.gov |
| Mechanism | "Turn-off" fluorescence quenching | researchgate.netnih.gov |
| Selectivity | High selectivity for TNP over other nitro explosives | researchgate.net |
| Limit of Detection (LOD) | 30 ppb | nih.gov |
| Typical Response Time | Rapid (minutes) | mdpi.commdpi.com |
Surface Science and Interface Engineering Applications
The ability to precisely control the chemical and physical properties of surfaces is fundamental to many technologies, including electronics, catalysis, and biomedical devices.
Self-Assembled Monolayers (SAMs) are ordered molecular films that form spontaneously when a substrate is exposed to a solution of active organic molecules. researchgate.net Carboxylic acids are a prominent class of molecules used for forming robust SAMs on various substrates, including metal oxides (e.g., silver oxide, aluminum oxide, copper oxide) and metals. researchgate.netau.dk
The this compound molecule is well-suited for this application. The carboxylic acid "head group" has a strong affinity for and chemisorbs onto the substrate surface. researchgate.net Following this anchoring, the phenylnaphthalene "tail" groups orient themselves away from the surface. Van der Waals interactions and π-π stacking between the aromatic tails drive the ordering of the molecules into a densely packed monolayer. au.dk
The formation of such a monolayer drastically alters the properties of the substrate. For example, a SAM of an aromatic carboxylic acid can change a hydrophilic metal oxide surface into a hydrophobic one. It also modifies the electronic properties of the surface, such as its work function, which is a key reason for their use in OLEDs and solar cells. researchgate.net Studies on non-planar aromatic carboxylic acids on silver have shown they form highly crystalline SAMs, demonstrating that these molecules are a promising platform for the rational design of functional interfaces. au.dk
Adsorption Behavior and Surface Interactions on Nanomaterials
The adsorption of organic molecules onto nanomaterials is a phenomenon of significant interest, underpinning applications from environmental remediation to the development of novel composites and sensor technologies. While direct experimental studies on this compound are not extensively documented in publicly available literature, its adsorption characteristics and surface interactions can be thoroughly inferred from the well-established principles governing the behavior of analogous compounds, such as polycyclic aromatic hydrocarbons (PAHs) and other aromatic carboxylic acids, on various nanomaterial surfaces.
The unique structure of this compound, which features a large, planar phenylnaphthalene aromatic system coupled with a polar carboxylic acid functional group, dictates a multifaceted interaction profile with nanomaterials. The dominant forces at play include π-π stacking, hydrophobic interactions, hydrogen bonding, and electrostatic forces, with their relative contributions being highly dependent on the nature of the nanomaterial surface and the chemistry of the surrounding medium, particularly pH. rsc.orgpatsnap.com
Interaction with Carbonaceous Nanomaterials
On graphitic surfaces, such as those of pristine carbon nanotubes (CNTs) and graphene, the primary adsorption mechanism for this compound is expected to be non-covalent π-π stacking. mdpi.comresearchgate.net The extensive sp²-hybridized carbon structure of the phenylnaphthalene moiety can interact strongly with the basal plane of graphene or the sidewalls of CNTs. mdpi.comaip.org The magnitude of this interaction generally increases with the size of the aromatic system, suggesting that the large surface area of the 6-phenylnaphthalene group would lead to strong physisorption. aip.org
When the carbon nanomaterial surface is functionalized, particularly with oxygen-containing groups as in graphene oxide (GO) or acid-treated CNTs, the adsorption behavior becomes more complex. The carboxylic acid group of the molecule can then participate in more specific interactions. sciencenet.cn At a pH below its pKa, the protonated -COOH group can act as a hydrogen bond donor, forming H-bonds with surface hydroxyl or carboxyl groups on the nanomaterial. researchgate.net
Conversely, at a pH above its pKa, the molecule exists in its deprotonated, anionic carboxylate form (-COO⁻). This introduces the possibility of strong electrostatic interactions. On oxidized CNTs, which often carry a negative charge at neutral to high pH, the anionic carboxylate can engage in a powerful mechanism known as negative charge-assisted hydrogen bonding ((-)CAHB), which has been shown to result in unusually strong adsorption for some aromatic acids. rsc.orgrsc.org
Interaction with Metal Oxide Nanoparticles
The adsorption of this compound on metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄, ZrO₂) is primarily governed by the interaction of the carboxylic acid group with the metal centers on the nanoparticle surface. cd-bioparticles.comnih.gov This typically involves chemisorption, where the carboxyl group coordinates directly with surface metal atoms. rsc.org Several binding modes are possible, including:
Monodentate: One oxygen atom of the carboxyl group binds to a single surface metal atom.
Bidentate Bridging: The two oxygen atoms of the carboxyl group bridge two different metal atoms.
Chelating: Both oxygen atoms of the carboxyl group bind to the same metal atom. cd-bioparticles.comrsc.org
The preferred binding mode depends on factors like the specific metal oxide, its crystal facet, and the steric arrangement of the ligand on the surface. rsc.org Studies on similar systems have shown that the dissociative adsorption of carboxylic acids onto metal oxide surfaces is a key mechanism, where the surface becomes populated with both carboxylate anions and protons bound to surface oxygen atoms. core.ac.ukacs.org
The Critical Role of pH
The pH of the aqueous environment is a master variable controlling the adsorption process. researchgate.netrsc.org It simultaneously influences the ionization state of the this compound and the surface charge of the nanomaterial. nih.gov
At low pH: The carboxylic acid is protonated (-COOH), and adsorption is driven primarily by non-electrostatic forces like π-π stacking and hydrophobicity, especially on carbonaceous materials.
At high pH: The carboxylic acid is deprotonated (-COO⁻), making electrostatic interactions dominant. Adsorption may be enhanced or hindered depending on the surface charge of the nanomaterial. For instance, adsorption onto negatively charged surfaces like silica (B1680970) or oxidized CNTs might decrease due to electrostatic repulsion, unless stronger, specific interactions like (-)CAHB or surface complexation are operative. rsc.orgsciencenet.cnnih.gov
The interplay between these factors is summarized in the following table, which outlines the expected dominant interactions for this compound with different types of nanomaterials under varying pH conditions.
| Nanomaterial Type | pH Condition | Expected Dominant Interaction(s) | Rationale |
| Pristine Carbon Nanotubes / Graphene | Acidic (Low pH) | π-π Stacking, Hydrophobic Interaction | The large, neutral aromatic system interacts strongly with the graphitic surface. |
| Basic (High pH) | π-π Stacking, Electrostatic Repulsion | The anionic carboxylate group is repelled by the typically slightly negative surface charge of CNTs in water, though strong π-π interactions still contribute significantly. | |
| Oxidized Carbon Nanotubes / Graphene Oxide | Acidic (Low pH) | π-π Stacking, Hydrogen Bonding | The protonated -COOH group of the molecule forms hydrogen bonds with the oxygen-containing functional groups on the nanomaterial surface. |
| Basic (High pH) | Electrostatic Interaction, (-)CAHB | The deprotonated -COO⁻ group interacts with surface sites. Strong, specific interactions like negative charge-assisted hydrogen bonding can overcome electrostatic repulsion and lead to strong adsorption. rsc.orgrsc.org | |
| Metal Oxide Nanoparticles (e.g., TiO₂, Fe₃O₄) | Acidic to Neutral pH | Surface Complexation (Chemisorption) | The carboxylic acid group directly binds to metal sites on the oxide surface through monodentate, bidentate, or chelating coordination. rsc.org |
| Basic (High pH) | Electrostatic Repulsion, Reduced Adsorption | Increased negative surface charge on the metal oxide and the deprotonated state of the molecule lead to electrostatic repulsion, generally decreasing adsorption affinity. |
Environmental Aspects and Degradation Pathways if Academically Investigated
Photolytic Degradation Mechanisms Under Environmental Conditions
There is no available data from academic investigations concerning the photolytic degradation of 6-Phenylnaphthalene-2-carboxylic acid under environmental conditions. The specific mechanisms, rates of degradation, and byproducts resulting from its exposure to sunlight have not been studied.
Biotransformation and Biodegradation Pathways in Aqueous and Soil Systems
Information regarding the biotransformation and biodegradation of this compound in aqueous and soil environments is not available in the scientific literature. There are no documented studies identifying microorganisms capable of degrading this specific compound or the metabolic pathways involved.
Characterization of Degradation Products and Environmental Persistence
Due to the absence of degradation studies, there is no information on the potential degradation products of this compound. Consequently, its environmental persistence, bioaccumulation potential, and the ecotoxicology of any transformation products remain unknown.
Future Research Directions and Emerging Opportunities for 6 Phenylnaphthalene 2 Carboxylic Acid
Development of Novel and Highly Efficient Synthetic Methodologies with Green Chemistry Principles
The future synthesis of 6-phenylnaphthalene-2-carboxylic acid will increasingly prioritize methodologies that are not only efficient but also environmentally benign. Research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer solvents and reagents. One promising approach involves the use of recyclable ionic liquids, which can act as both catalyst and solvent for the construction of the 2-phenylnaphthalene (B165426) core from precursors like styrene (B11656) oxides. acs.org Another avenue is the adoption of energy-efficient techniques such as ultrasonication, which has been shown to promote the cyclization reactions needed to form phenylnaphthalene structures using catalysts like nanozeolites. tandfonline.com
Furthermore, green principles can be applied to the formation of the carboxylic acid group itself. For instance, methods using hydrogen peroxide in water, catalyzed by substances like selenium, represent an eco-friendly alternative for the oxidation of aldehydes to carboxylic acids. researchgate.net The development of one-pot, multi-component reactions, particularly those conducted in water, will be a significant goal, as they improve efficiency by reducing the number of intermediate purification steps and minimizing solvent waste. nih.gov
Table 1: Potential Green Synthetic Methodologies for Phenylnaphthalene Carboxylic Acids
| Methodology | Principle | Potential Advantage | Relevant Precursors |
|---|---|---|---|
| Ionic Liquid Catalysis | Use of a recyclable Brønsted acidic ionic liquid as both catalyst and solvent. acs.org | High atom efficiency, catalyst recyclability, operational simplicity. acs.org | Styrene oxides |
| Ultrasonication | Application of ultrasonic irradiation to accelerate reactions. tandfonline.com | Reduced reaction times, potentially lower energy consumption. tandfonline.com | α-Arylidene γ-phenyl δ-β-γ-butenolide |
| Solid Acid Catalysis | Use of reusable solid catalysts like sulphated zirconia or nanozeolites. tandfonline.comresearchgate.net | Catalyst is easily separated and reused, reducing waste. researchgate.net | Benzaldehydes, propionic acids |
| Aqueous Oxidation | Selenium-catalyzed oxidation using hydrogen peroxide in water. researchgate.net | Avoids hazardous heavy metals and organic solvents; the aqueous medium can be recycled. researchgate.net | Aldehydes |
| "On-Water" Synthesis | Multi-component reactions performed in water as the solvent. nih.gov | Environmentally benign solvent, simplified workup, potential for regioselectivity. nih.gov | Isatin, malononitrile, aminopyrazoles |
Exploration of New Catalytic Applications and Reaction Systems
The molecular structure of this compound makes it an excellent candidate for use as a ligand in heterogeneous catalysis. A significant emerging opportunity lies in its use as an organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with vast potential in catalysis. researchgate.netresearchgate.net Research has shown that MOFs built from the related 2,6-naphthalenedicarboxylic acid (NDC) ligand exhibit remarkable catalytic activity. For example, Fe-NDC MOFs have been developed as thermally stable catalysts for converting syngas into olefins, while Ni-NDC MOFs have been synthesized as efficient electrocatalysts for oxygen evolution in water splitting. researchgate.netnih.gov
Future research will likely involve synthesizing MOFs using this compound as the primary linker. The presence of the appended phenyl group is not merely decorative; it can be used to tune the properties of the resulting MOF, such as the size and chemical environment of the pores, its hydrophobicity, and its electronic characteristics. nih.gov This could lead to a new generation of highly selective and recyclable heterogeneous catalysts. Coordination polymers using functionalized naphthalene (B1677914) dicarboxylate linkers have already demonstrated high efficacy in C-C bond-forming reactions like the Henry and Knoevenagel condensations, suggesting a broad scope of potential catalytic applications. acs.org
Design of Advanced Functional Materials with Tunable Properties
The rigid, calamitic (rod-like) shape of the this compound backbone makes it an ideal building block for advanced functional materials, particularly liquid crystals and specialty polymers.
Liquid Crystals: 2-Phenylnaphthalene derivatives are known to form liquid crystalline phases (mesophases) with high thermal stability and desirable semiconducting properties. acs.orgtandfonline.com These materials can self-organize into layered smectic phases that exhibit fast electronic transport, with charge carrier mobilities orders of magnitude higher than conventional amorphous organic semiconductors. tandfonline.com By modifying the this compound molecule—for example, by converting the acid to an ester with a long alkyl chain—researchers can design new liquid crystals. The properties of these materials, such as the temperature range of the mesophase and charge transport characteristics, can be finely tuned. tandfonline.com These materials are promising for applications in organic electronics, including displays and sensors. google.comresearchgate.net
Functional Polymers: The carboxylic acid group provides a convenient point for polymerization. Polymers incorporating the phenylnaphthalene unit into their backbone could exhibit exceptional thermal stability and mechanical strength, analogous to high-performance aromatic polyamides like Kevlar. academicstrive.com Alternatively, the phenylnaphthalene moiety can be attached as a side chain to a polymer backbone, such as polythiophene, to create materials that combine the processability of polymers with the unique electronic and liquid crystalline properties of the phenylnaphthalene unit. acs.org Hyper-crosslinked aromatic polymers based on naphthalene have also been developed as robust supports for catalysts, indicating another potential application. nih.govresearchgate.net
Luminescent Materials: Naphthalene-based ligands are known to form coordination polymers and MOFs that exhibit interesting photoluminescence properties. rsc.orgrsc.org The extended π-conjugated system of this compound suggests that its corresponding materials could have tunable fluorescent emissions, making them suitable for applications in chemical sensing, bio-imaging, and solid-state lighting.
Table 2: Liquid Crystalline Properties of Representative Phenylnaphthalene Derivatives
| Compound Class | Mesophase Type(s) | Key Property | Potential Application |
|---|---|---|---|
| Dialkyl-2-phenylnaphthalenes | Smectic A, Smectic B, Smectic E tandfonline.com | Fast positive carrier (hole) mobility (>10⁻² cm²/Vs) in the SmE phase at room temperature. tandfonline.com | Organic semiconductors, photoconductors tandfonline.com |
| 6-(4'-alkylphenyl)-2-alkoxynaphthalenes | Smectic A, Smectic B, Smectic E tandfonline.com | Bipolar charge transport with high mobility, but typically at elevated temperatures (>55 °C). tandfonline.com | High-performance electronic components tandfonline.com |
| Polythiophene with Phenylnaphthalene Side-Chain | Smectic E acs.org | Forms a lamellar structure with semiconducting characteristics derived from the phenylnaphthalene side chains. acs.org | Ambipolar field-effect transistors acs.org |
Integration of Computational and Experimental Approaches for Property Prediction and Material Design
The synergy between computational modeling and experimental synthesis is critical for accelerating the discovery of new materials based on this compound. Density Functional Theory (DFT) has become an indispensable tool for predicting the properties of such molecules. elixirpublishers.com Future research will extensively use DFT to model molecular geometry, calculate vibrational spectra (for comparison with experimental IR and Raman data), and estimate NMR chemical shifts to confirm synthetic outcomes. elixirpublishers.comnih.gov
Beyond simple structural confirmation, computational methods can predict the reactivity and potential for intermolecular interactions. nih.gov Techniques like the analysis of the Molecular Electrostatic Potential (MEP) and Hirshfeld surfaces can reveal the most likely sites for chemical reactions and how molecules will pack in a solid state, which is crucial for designing crystalline materials like MOFs and liquid crystals. nih.gov For materials with interesting optical or electronic properties, time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra and energy levels, guiding the design of new dyes, sensors, and semiconductors. nih.gov This predictive power allows scientists to screen potential candidate molecules on a computer before committing to complex and time-consuming laboratory synthesis, streamlining the entire material design process. nih.gov
Challenges and Prospects in Expanding the Academic Utility of Phenylnaphthalene Carboxylic Acids
Despite the immense potential, several challenges must be addressed to fully unlock the utility of this compound.
Challenges:
Regioselective Synthesis: A primary hurdle is the development of synthetic routes that can precisely and reliably produce the 6-phenyl, 2-carboxy substitution pattern on the naphthalene core, avoiding the formation of other isomers. Achieving high regioselectivity is often a complex problem in organic synthesis and will require innovative strategies. nih.govnih.gov
Atropisomerism: Due to hindered rotation around the single bond connecting the phenyl and naphthalene rings, this compound may exhibit a form of axial chirality known as atropisomerism. acs.orgresearchgate.net This means it can exist as a pair of non-superimposable, mirror-image stereoisomers. If the energy barrier to rotation is high enough, these isomers can be isolated. wikipedia.orgnih.gov While this presents an opportunity for developing chiral materials, it also poses a challenge, as controlling the synthesis to produce a single atropisomer can be difficult. researchgate.net
Prospects: The prospects for this class of compounds are directly linked to overcoming these challenges. The successful development of green and regioselective synthetic methods will make this compound more accessible for widespread research. This accessibility will fuel progress in its primary application areas:
Novel Catalysts: Its use as a tunable linker in MOFs and other coordination polymers promises a new class of robust, recyclable heterogeneous catalysts for fine chemical synthesis and energy applications. researchgate.netnih.govacs.org
Advanced Materials: It serves as a foundational building block for high-performance materials, including liquid crystals for organic electronics and specialty polymers with enhanced thermal and mechanical properties. tandfonline.comacs.orgresearchgate.net
Chiral Technologies: The inherent potential for atropisomerism opens the door to creating novel chiral ligands for asymmetric catalysis, chiral stationary phases for chromatography, and advanced chiroptical materials. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Phenylnaphthalene-2-carboxylic acid, and what are their comparative advantages?
- Methodological Answer : Synthesis typically involves regioselective functionalization of the naphthalene core. For example, enzymatic methods using cytochrome P450 enzymes (e.g., CYP199A2) can achieve high regioselectivity for hydroxylation, as demonstrated in analogs like 6,7-dihydroxynaphthalene-2-carboxylic acid . Traditional chemical routes may employ Friedel-Crafts acylation or Suzuki-Miyaura coupling for phenyl group introduction, balancing yield and selectivity. Comparative advantages include enzymatic methods for precision (reducing byproducts) versus chemical synthesis for scalability.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>99.5%) and detecting impurities like 2-naphthol or sulfonic acid derivatives, as outlined for structurally related 6-hydroxy-2-naphthoic acid . Complementary techniques include nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities, as seen in analogs like 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Safety data sheets (SDS) for analogs (e.g., 6-methoxy-2-naphthoic acid) recommend storing at room temperature in sealed containers and disposing of waste via licensed facilities . Conduct risk assessments for novel derivatives due to potential uncharacterized toxicity.
Advanced Research Questions
Q. How should researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques. For instance, conflicting NMR signals due to rotational isomers can be resolved via variable-temperature NMR or X-ray crystallography (e.g., disorder modeling in crystal structures, as in ). Discrepancies in mass spectra may require high-resolution MS (HRMS) or isotopic labeling. Document solvent effects and pH-dependent conformational changes, as seen in studies on 6-hydroxy analogs .
Q. What experimental design considerations are critical when studying the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer : Optimize assay conditions (pH, temperature, solvent) to mimic physiological environments. Use recombinant enzymes (e.g., CYP199A2) for consistency, as demonstrated in oxidation studies of 6,7-dihydroxynaphthalene-2-carboxylic acid . Include positive/negative controls (e.g., known inhibitors) and validate results via dose-response curves. Account for nonspecific binding by testing structurally similar inactive analogs.
Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate logP, pKa, and solubility, validated against experimental HPLC retention times or potentiometric titrations. Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites), leveraging crystal structure data from analogs . Machine learning models trained on naphthalene derivatives may predict absorption/distribution properties.
Q. What strategies can be employed to optimize the regioselective functionalization of this compound for targeted applications?
- Methodological Answer : Use directing groups (e.g., carboxylic acid) to steer electrophilic substitution. For example, enzymatic methods (CYP enzymes) enable selective hydroxylation at the 6-position . Transition-metal catalysis (e.g., palladium) can achieve cross-coupling at the 2-position. Evaluate steric and electronic effects via Hammett plots or computational modeling to predict reactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
